A Comprehensive Technical Guide to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides an in-depth technical analysis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, a substituted nitrostyrene of significant interest to the chemical and pharmaceutical sciences. The molecule uniquely combines two powerful functional groups on an aromatic scaffold: a trifluoromethyl (CF₃) group, renowned for its ability to enhance drug-like properties, and a nitrovinyl group, a versatile synthetic intermediate and a potent Michael acceptor. This guide details the compound's physicochemical properties, outlines a robust synthetic protocol via the Henry condensation, provides an expected spectroscopic profile for characterization, and explores its chemical reactivity. Furthermore, it delves into the strategic rationale for its application in drug discovery, highlighting the synergistic effects of its constituent moieties on metabolic stability, target binding, and overall pharmacological potential. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.
Molecular Overview and Physicochemical Properties
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene (CAS No. 53960-62-6) is a derivative of β-nitrostyrene, characterized by the presence of a trifluoromethyl group at the ortho position of the benzene ring.[1] This substitution pattern creates a sterically hindered and electronically distinct molecule. The trifluoromethyl group is a strong electron-withdrawing group, which, in conjunction with the conjugated nitrovinyl system, significantly influences the molecule's reactivity and electronic distribution. The IUPAC name for the thermodynamically favored trans isomer is 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene.[1]
Compound Identifiers
| Property | Value | Source(s) |
| CAS Number | 53960-62-6 | [1][2] |
| IUPAC Name | 1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene | [1] |
| Molecular Formula | C₉H₆F₃NO₂ | [1] |
| Molecular Weight | 217.15 g/mol | [1][2] |
| InChI Key | CAXVHMDVSKVTID-AATRIKPKSA-N | [1] |
Physicochemical Data
The experimental data for this specific compound is limited in publicly accessible literature. The properties below are based on available vendor information and predictive analysis from related structures.
| Property | Value / Description | Source(s) |
| Physical Form | Yellow solid | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, ether, and benzene; insoluble in water. | [3] |
| Melting Point | Not specified; related compound (E)-1-(2-nitrovinyl)benzene melts at 55-58 °C. | [3][4] |
| Boiling Point | Not specified; precursor 1-nitro-2-(trifluoromethyl)benzene boils at 104-105 °C @ 20 mmHg. | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Synthesis and Mechanistic Rationale
The most direct and efficient method for synthesizing substituted β-nitrostyrenes is the Henry (or nitroaldol) reaction . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[6]
Causality of Method Selection: The Henry reaction is chosen for its reliability and operational simplicity. It directly forms the crucial carbon-carbon double bond with the nitro group already in place, avoiding more complex multi-step procedures. The reaction proceeds via an initial aldol-type addition to form a nitro-aldol intermediate, which readily dehydrates under the reaction conditions to yield the conjugated nitrostyrene product.
Proposed Synthetic Workflow
The synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is achieved by reacting 2-(trifluoromethyl)benzaldehyde with nitromethane.
Caption: Synthetic workflow for 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing substituted nitrostyrenes.[6][7]
-
Reaction Setup: To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) and nitromethane (1.5 eq) in glacial acetic acid (5 mL per 1.0 g of aldehyde), add ammonium acetate (0.8 eq) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (50 mL). A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude solid extensively with cold water to remove residual acetic acid and catalyst.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure product.[8]
-
Validation: Confirm the structure and purity of the final compound using spectroscopic methods as detailed in the following section.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following data are predicted based on the known effects of the functional groups present.[9][10]
Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.4 - 7.8 ppm (multiplet) | Protons on the electron-deficient aromatic ring. |
| Vinyl Proton (Hα) | δ ~7.6 ppm (doublet) | Proton alpha to the nitro group, coupled to Hβ. | |
| Vinyl Proton (Hβ) | δ ~8.1 ppm (doublet) | Proton beta to the nitro group, deshielded by the nitro group. Jαβ coupling constant expected to be >13 Hz, confirming trans geometry.[7][11] | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 140 ppm | Typical range for aromatic carbons.[9][10] |
| Trifluoromethyl Carbon | δ ~120 - 130 ppm (quartet) | Carbon of the CF₃ group, split by fluorine atoms. | |
| Vinyl Carbons | δ ~135 - 150 ppm | Olefinic carbons within the conjugated system. | |
| ¹⁹F NMR | Trifluoromethyl Group | δ ~ -60 to -65 ppm (singlet) | Characteristic shift for an aryl-CF₃ group. |
| IR Spectroscopy | NO₂ Asymmetric Stretch | ~1520 cm⁻¹ (strong) | Characteristic strong absorption for a conjugated nitro group.[7] |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ (strong) | Characteristic strong absorption for a conjugated nitro group.[7] | |
| C=C Stretch (Vinyl) | ~1630 cm⁻¹ (medium) | Alkene double bond stretch.[7] | |
| C-F Stretches | ~1100 - 1350 cm⁻¹ (strong, multiple bands) | Strong absorptions typical for a CF₃ group. | |
| UV-Vis | π → π* transition | λmax > 300 nm | The extended conjugation of the nitrostyrene system results in a significant bathochromic (red) shift compared to benzene. The parent β-nitrostyrene has a λmax of 320 nm.[3] |
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is dominated by the electrophilic nature of the nitrovinyl group and the electron-withdrawing character of both substituents on the aromatic ring.
Michael Addition
The primary mode of reactivity is the Michael (or conjugate) addition of nucleophiles to the β-carbon of the nitrovinyl moiety.[6] The strong electron-withdrawing capacity of the nitro group renders the double bond highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, including amines, thiols, and enolates. This reaction is fundamental to the use of nitrostyrenes as building blocks for more complex molecules.
Aromatic Ring Reactivity
The benzene ring is strongly deactivated towards electrophilic aromatic substitution. Both the trifluoromethyl and the nitrovinyl groups are powerful electron-withdrawing substituents, which reduces the electron density of the ring and disfavors attack by electrophiles.[6]
Caption: Principal reactivity pathways for the title compound.
Relevance in Drug Discovery and Medicinal Chemistry
The unique combination of the trifluoromethyl group and the nitrovinyl functional group makes this molecule a highly attractive scaffold for drug design.
The Role of the Trifluoromethyl Group
The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[12] Its key contributions include:
-
Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross cellular membranes, which can improve oral bioavailability and penetration of the blood-brain barrier.[12][13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the drug's half-life.[12]
-
Enhanced Binding Affinity: The group's steric bulk and electronic properties can lead to stronger and more selective interactions with protein binding pockets.[13]
The Nitrovinyl Group as a Pharmacophore
The α,β-unsaturated nitroalkene system is a potent covalent warhead . Its ability to act as a Michael acceptor allows it to form irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active site of target proteins.[11] This mechanism is exploited in the design of targeted covalent inhibitors. Substituted aryl-2-nitrovinyl derivatives have been specifically investigated as proteasome inhibitors for cancer therapy, demonstrating significant cytotoxic effects against cancer cell lines.[7][11]
Caption: Logic diagram illustrating the compound's value in drug design.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is not widely available, the hazards can be inferred from related nitrostyrenes and trifluoromethyl-substituted aromatics.
-
Expected Hazards: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[3][14] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[14]
-
Disposal: Dispose of in accordance with federal, state, and local environmental regulations.[5]
References
-
ChemBK. (n.d.). (E)-1-(2-nitrovinyl)benzene. Retrieved from [Link]
-
Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d). Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-nitro-2-(trifluoromethyl)benzene - 384-22-5. Retrieved from [Link]
-
MDPI. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(16), 4991. Retrieved from [Link]
-
Chemsrc. (n.d.). (2-Nitrovinyl)benzene | CAS#:102-96-5. Retrieved from [Link]
-
ResearchGate. (2016). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(23), 16738. Retrieved from [Link]
-
Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
National Institutes of Health. (2016). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. PMC. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]
-
Aoyeah Chemicals Technology. (n.d.). 1-(2-Nitrovinyl)benzene|5153-67-3. Retrieved from [Link]
Sources
- 1. 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene | 53960-62-6 [sigmaaldrich.com]
- 2. (2-nitrovinyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. (2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc [chemsrc.com]
- 5. 1-Nitro-2-(trifluoromethyl)benzene | CAS#:384-22-5 | Chemsrc [chemsrc.com]
- 6. 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6 | Benchchem [benchchem.com]
- 7. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. fishersci.com [fishersci.com]
- 15. chemscene.com [chemscene.com]
- 16. cpchem.com [cpchem.com]
